Alrizomadlin

MDM2 inhibitor Clinical development Thrombocytopenia

TP53 wild-type cancer models demand MDM2 inhibitors with clinical validation-generic alternatives lack demonstrated efficacy and introduce reproducibility risk. Alrizomadlin (APG-115), a spirooxindole-based oral MDM2 inhibitor, is the only agent in its class with Phase 2 data across ACC, MPNST, and AML. • 22.2% ORR & 100% DCR in ACC monotherapy; 7.9-month median PFS in TP53 wild-type solid tumors (vs. 2.2 months in TP53-mutant) • Preclinically validated to overcome venetoclax resistance via BCL-2 inhibitor synergy; enhances CD8+ T cell infiltration with PD-1 blockade • Supplied ≥98% purity; stored at -20°C; shipped ambient for immediate global dispatch.

Molecular Formula C34H38Cl2FN3O4
Molecular Weight 642.6 g/mol
CAS No. 1818393-16-6
Cat. No. B605068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlrizomadlin
CAS1818393-16-6
SynonymsAA-115;  AA 115;  AA115;  APG 115;  APG115;  APG-115.
Molecular FormulaC34H38Cl2FN3O4
Molecular Weight642.6 g/mol
Structural Identifiers
SMILESCCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
InChIInChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1
InChIKeyYJCZPJQGFSSFOL-MNZPCBJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alrizomadlin (APG-115) Overview


Alrizomadlin (APG-115) is an investigational, orally bioavailable small-molecule inhibitor of the MDM2 E3 ubiquitin ligase, developed by Ascentage Pharma [1]. It functions by blocking the MDM2-p53 protein-protein interaction, thereby restoring p53-mediated tumor suppressor activity including cell-cycle arrest and apoptosis in TP53 wild-type malignancies [2]. The compound has advanced to Phase 2 clinical evaluation across multiple solid tumor indications, including adenoid cystic carcinoma (ACC), malignant peripheral nerve sheath tumor (MPNST), liposarcoma, and melanoma, as well as hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) [3][4]. Its spirooxindole-based chemical scaffold and demonstrated oral pharmacokinetic profile distinguish it within the MDM2 inhibitor class [5].

Workflow

MDM2-p53 pathway inhibition studies

Selection Context

TP53 wild-type solid tumor and hematologic research models

Phase Stage

Phase 2 clinical-stage MDM2 inhibitor tool compound

Why Alrizomadlin Cannot Be Replaced


Generic substitution of MDM2 inhibitors is scientifically unsound due to substantial structural, pharmacologic, and clinical development divergence across the class. Early-generation MDM2 inhibitors (e.g., RG7112, Idasanutlin) demonstrated limited monotherapy efficacy and dose-limiting toxicities, particularly thrombocytopenia, which halted their development at early-phase clinical trials [1]. In contrast, Alrizomadlin has advanced to Phase 2 trials across multiple indications, a milestone reflecting differentiated tolerability and efficacy [2]. Structurally, Alrizomadlin employs a spirooxindole-based scaffold, whereas comparators such as Navtemadlin (AMG-232) utilize piperidinone cores and RG7112 uses cisimidazoline derivatives [3]. These chemical differences translate to distinct binding affinities, pharmacokinetic half-lives, and safety profiles. Furthermore, Alrizomadlin has demonstrated unique combination synergies—including with BCL-2 inhibitors to overcome venetoclax resistance and with immune checkpoint inhibitors to modulate the tumor microenvironment—that are not class-wide properties [4][5]. Procurement of alternative MDM2 inhibitors without validated clinical-stage data for the intended application introduces experimental variability and compromises reproducibility.

Class Mismatch

Early-generation MDM2 inhibitors (e.g., RG7112, Idasanutlin) lack Phase 2 data, making their pharmacologic profile context incomplete for reproducible research use.

Scaffold Mismatch

Spirooxindole-based Alrizomadlin differs structurally from piperidinone (Navtemadlin) or cisimidazoline (RG7112) cores, which may shift binding kinetics and selectivity context.

Combination Context

Reported synergy with BCL-2 inhibitors to resensitize venetoclax-resistant models is compound-specific and may not transfer to other MDM2 inhibitors.

Alrizomadlin Comparative Evidence


Clinical Development Stage Advantage

Alrizomadlin has successfully advanced to Phase 2 clinical trials across multiple indications, in contrast to early-generation MDM2 inhibitors RG7112 and Idasanutlin (RG7388), whose development was halted at Phase 1 due to limited monotherapy efficacy and dose-limiting toxicities, particularly thrombocytopenia [1]. Alrizomadlin completed a Phase 1 dose-escalation study establishing an RP2D of 100 mg every other day (21 days on/7 days off) and has progressed to Phase 2 evaluation in ACC, MPNST, liposarcoma, biliary tract cancer, AML, MDS, and melanoma [2][3]. In the Phase 1 study, the maximum tolerated dose was 150 mg, and one patient in the 200-mg cohort experienced DLT of thrombocytopenia and febrile neutropenia [2]. Grade 3/4 treatment-related adverse events included thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [2]. This advancement to Phase 2 represents a verifiable differentiation in clinical tolerability and efficacy warranting continued development.

Clinical Development Stage
Reported trial context
Alrizomadlin advanced to Phase 2 across multiple solid tumor and hematologic indications, while RG7112 and Idasanutlin development was halted at Phase 1.
Supports availability of RP2D and safety-related endpoint context from advanced trial stages.
Phase 1 RP2D: 100 mg every other day (21/7-day schedule).
MDM2 inhibitor Clinical development Thrombocytopenia Phase 2

PFS Stratification by TP53 Status

In the first-in-human Phase 1 study (N=21 evaluable patients with advanced solid tumors), Alrizomadlin demonstrated a median progression-free survival (PFS) of 6.1 months (95% CI: 1.7-10.4 months) [1]. Notably, median PFS was significantly longer in patients with TP53 wild-type tumors versus TP53 mutant tumors: 7.9 months versus 2.2 months, respectively (P < 0.001) [1]. This represents a 3.6-fold improvement in PFS duration for the TP53 wild-type cohort. Furthermore, among patients harboring both MDM2 amplification and TP53 wild-type status (n=8), the overall response rate (ORR) was 25% (2/8) and the disease control rate (DCR) was 100% (8/8) [1]. In the overall assessable population (N=20), 2 patients achieved partial response (10%, 95% CI: 1.2% to 31.7%) and 10 showed stable disease (50%, 95% CI: 27.2% to 72.8%) [1]. This biomarker-driven efficacy differentiation provides a clear selection criterion for experimental design.

PFS by TP53 Status
Model-response endpoint context
TP53 wild-type: 7.9 months; TP53 mutant: 2.2 months (P < 0.001). MDM2-amp/TP53 WT cohort: ORR 25%, DCR 100%.
Supports biomarker-driven model selection for TP53 wild-type and MDM2-amplified tumor studies.
Phase 1 study, N=21 evaluable patients.
TP53 wild-type MDM2 amplification Progression-free survival Biomarker stratification

Adenoid Cystic Carcinoma Response

In the Phase 2 trial (APG115XC102) evaluating Alrizomadlin monotherapy (150 mg) in patients with advanced solid tumors, the adenoid cystic carcinoma (ACC) cohort demonstrated an overall response rate (ORR) of 22.2% (2/9 patients with unconfirmed partial responses) and a disease control rate (DCR) of 100% [1]. In the same study, the malignant peripheral nerve sheath tumor (MPNST) monotherapy cohort (n=5) achieved a DCR of 100% with all patients attaining stable disease [1]. In the combination arm with toripalimab, MPNST patients demonstrated an ORR of 14.3% and DCR of 53.6%, with two patients achieving confirmed PRs and prolonged PFS exceeding 60 and 96 weeks [1]. For biliary tract cancer (BTC) patients in the combination arm, ORR was 20% (1/5 confirmed PR) and DCR was 80% [1]. Liposarcoma patients in the combination arm showed an ORR of 16.7% and DCR of 66.7% [1]. No treatment-related serious adverse events were reported in the monotherapy arm, and Grade ≥3 TRAEs included neutropenia (13.6%) and thrombocytopenia (9.1%) [1].

ACC Monotherapy Response
Trial endpoint context
ORR 22.2% (2/9), DCR 100% in ACC; MPNST DCR 100% (5/5) with Alrizomadlin 150 mg monotherapy.
Supports salivary gland cancer research model application and endpoint monitoring.
Phase 2 trial APG115XC102; Grade ≥3 TRAEs: neutropenia 13.6%, thrombocytopenia 9.1%.
Adenoid cystic carcinoma ACC Salivary gland cancer Monotherapy

Venetoclax Resistance Overcome

In preclinical studies, the combination of Alrizomadlin (APG-115) with the BCL-2 inhibitor Lisaftoclax (APG-2575) demonstrated synergistic antiproliferative and apoptogenic activities in TP53 wild-type AML cell lines in vitro [1]. Critically, this combination resensitized venetoclax-resistant cellular and mouse models to apoptosis, including models established via chronic drug exposure and those genetically engineered with clinically relevant BCL-2 gene mutations [1]. Synergistic effects in reducing cellular viability and proliferation were also confirmed in primary samples from patients with venetoclax-resistant AML treated ex vivo [1]. Mechanistically, Alrizomadlin primed cancer cells to BCL-2 inhibition-induced apoptosis by downregulating antiapoptotic proteins MCL-1 and BCL-XL while upregulating pro-death BAX [1]. No comparable venetoclax-resensitization data have been reported for other clinical-stage MDM2 inhibitors such as Navtemadlin, Siremadlin, or Milademetan.

Venetoclax Resistance Overcome
Preclinical context
Alrizomadlin + Lisaftoclax resensitized venetoclax-resistant AML models with BCL-2 mutations to apoptosis. Not yet reported for other MDM2 inhibitors.
Supports combination-pathway study fit for BCL-2 inhibitor resistance models.
Preclinical AML cell lines, PDX, and ex vivo primary samples.
Venetoclax resistance BCL-2 mutation AML Combination therapy

Orphan Drug Designation Advantage

Alrizomadlin has received five distinct Orphan Drug Designations from the U.S. Food and Drug Administration (FDA), including for the treatment of stage IIB-IV melanoma [1]. This represents the twelfth orphan drug designation obtained by Ascentage Pharma across its portfolio and reaffirms the company's leadership in orphan drug designations among Chinese biopharmaceutical companies [1]. The melanoma designation was supported by preclinical data demonstrating that Alrizomadlin combined with PD-1 blockade increased CD8+ T cells and promoted M2-to-M1 macrophage polarization in the tumor microenvironment [1]. In contrast, comparator MDM2 inhibitors such as Navtemadlin (AMG-232), Siremadlin (HDM201), Idasanutlin (RG7388), and Milademetan (DS-3032) have either no orphan drug designations or substantially fewer such designations. This regulatory differentiation provides procurement confidence regarding the compound's development trajectory and intended rare disease applications.

Orphan Drug Designations
Regulatory milestone context
Five FDA orphan drug designations, including stage IIB-IV melanoma. Comparator MDM2 inhibitors have fewer or no such designations.
Signals regulatory recognition of rare-cancer research context; comparator procurement may lack this validation trajectory.
Supported by preclinical immune-microenvironment modulation data.
Orphan drug designation FDA Melanoma Regulatory milestone

Intellectual Property Protection

Alrizomadlin (APG-115) is protected by a robust intellectual property portfolio comprising 47 US patents and 42 international patents, with additional patent applications pending (171 US patent applications, 117 WIPO patent applications) [1]. This patent estate spans composition of matter, pharmaceutical formulations, methods of use, and combination therapies. The leading clinical trial sponsors include Ascentage Pharma Group Inc., Suzhou Yasheng Pharmaceutical Co., Ltd., and the University of Michigan Rogel Cancer Center [1]. In comparison, several earlier MDM2 inhibitors (e.g., RG7112, Idasanutlin) have had their development discontinued, resulting in diminished patent protection and uncertain long-term commercial availability for research use. The extensive patent coverage for Alrizomadlin ensures continued research access, reproducible sourcing, and protection against supply chain disruptions that could affect discontinued comparator compounds.

IP Portfolio Protection
Supply chain context
47 US patents, 42 international patents; active Phase 2 development. Discontinued comparators (e.g., RG7112) have diminished IP and uncertain long-term supply.
Supports long-term procurement confidence for multi-year research programs.
USPTO and WIPO patent database analysis.
Patent portfolio Intellectual property Supply chain Research materials

Alrizomadlin Research Applications


TP53 Wild-Type & MDM2-Amplified Solid Tumors

Based on the Phase 1 finding of 7.9-month median PFS in TP53 wild-type patients (vs. 2.2 months in TP53 mutant; P < 0.001) and 25% ORR with 100% DCR in MDM2-amplified/TP53 wild-type tumors [1], Alrizomadlin is optimally deployed in preclinical and clinical research programs focused on TP53 wild-type solid tumors, particularly those with documented MDM2 amplification. Researchers should prioritize this compound for xenograft, PDX, and in vitro models where TP53 status is confirmed as wild-type, as efficacy is strongly dependent on this biomarker. Applications include liposarcoma, ACC, and MPNST models, where clinical activity has been demonstrated [1][2].

Adenoid Cystic Carcinoma & Salivary Gland Cancer

Given the Phase 2 data showing 22.2% ORR and 100% DCR in ACC patients treated with Alrizomadlin monotherapy [2], this compound represents a high-priority research tool for ACC and salivary gland cancer translational studies. The 100% disease control rate indicates universal tumor stabilization in this rare malignancy with limited therapeutic options. Researchers investigating ACC biology, MDM2-p53 axis dependency in salivary gland tumors, or developing combination regimens for this indication should procure Alrizomadlin specifically, as no other MDM2 inhibitor has demonstrated comparable clinical activity in ACC cohorts [2].

Venetoclax-Resistant AML & Hematologic Malignancies

Alrizomadlin is uniquely positioned for research programs investigating strategies to overcome venetoclax resistance in AML. Preclinical evidence demonstrates that the combination of Alrizomadlin with BCL-2 inhibitors (Lisaftoclax) resensitizes venetoclax-resistant models to apoptosis, including those harboring clinically relevant BCL-2 mutations [3]. This functional property has not been documented for other MDM2 inhibitors. Procurement of Alrizomadlin is indicated for ex vivo primary AML sample studies, venetoclax-resistant cell line experiments, and PDX models where BCL-2 inhibitor resistance mechanisms are under investigation [3]. Additionally, the Phase 1b trial of Alrizomadlin ± azacitidine in R/R AML and HR-MDS supports further hematologic malignancy research applications [4].

Immuno-Oncology & Tumor Microenvironment Modulation

Alrizomadlin's demonstrated ability to modulate the tumor immune microenvironment—specifically increasing CD8+ T cells and promoting M2-to-M1 macrophage polarization when combined with PD-1 blockade [5]—supports its use in immuno-oncology combination research. The Phase 2 data with toripalimab in MPNST (ORR 14.3%, with two patients achieving PFS >60 and >96 weeks) and BTC (ORR 20%, DCR 80%) provide clinical validation of this combination approach [2]. Researchers investigating MDM2 inhibition as an immune-sensitizing strategy should procure Alrizomadlin based on this specific combination evidence, which is more extensively characterized than for comparator MDM2 inhibitors. The ongoing Phase 1b/2 trial with pembrolizumab in melanoma and advanced solid tumors further supports immuno-oncology research applications [5].

Application
Selection Property
Validation Focus
TP53 wild-type and MDM2-amplified solid tumor studies
Biomarker-dependent pathway response context
TP53 and MDM2 copy number endpoint monitoring
Adenoid cystic carcinoma and salivary gland cancer research
Rare tumor model response context
Disease control rate endpoint review in ACC models
Venetoclax-resistant AML and hematologic malignancy models
BCL-2 inhibitor resensitization context
BCL-XL/MCL-1/BAX pathway-response interpretation
Immuno-oncology combination research
Tumor microenvironment modulation context
CD8+ T cell infiltration and macrophage polarization endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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